Bromotris(triphenylphosphine)copper(I)

Catalog No.
S1513982
CAS No.
15709-74-7
M.F
C54H45BrCuP3
M. Wt
930.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotris(triphenylphosphine)copper(I)

CAS Number

15709-74-7

Product Name

Bromotris(triphenylphosphine)copper(I)

IUPAC Name

bromocopper;triphenylphosphane

Molecular Formula

C54H45BrCuP3

Molecular Weight

930.3 g/mol

InChI

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1

InChI Key

QXLPGKOIQZWUPL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br

Bromotris(triphenylphosphine)copper(I), CAS 15709-74-7, is a discrete, crystalline, and relatively air-stable coordination complex widely used as a source of copper(I) in homogeneous catalysis. As a member of the tris(triphenylphosphine)copper(I) halide series, its primary value proposition over simpler copper salts (e.g., CuBr) lies in its well-defined stoichiometry, enhanced solubility in organic solvents, and improved handling characteristics, which contribute to greater reproducibility in sensitive synthetic applications. Its selection over the analogous chloride and iodide complexes is driven by specific differences in physical properties and catalytic behavior.

Direct substitution of Bromotris(triphenylphosphine)copper(I) with its chloride (CuCl(PPh3)3) or iodide (CuI(PPh3)3) analogs can lead to significant process deviations and altered outcomes. The identity of the halide directly influences the complex's steric and electronic properties, thermal behavior, and its kinetic role in catalytic cycles. For instance, in Atom Transfer Radical Polymerization (ATRP), the choice of halide on the copper catalyst is a primary control parameter for polymerization rate and polydispersity. Assuming interchangeability based on the common Cu(PPh3)3 core risks failed reactions, poor product quality, and a lack of batch-to-batch reproducibility.

Distinct Thermal Profile for Process Design: A Mid-Range Melting Point Among Halide Analogs

Bromotris(triphenylphosphine)copper(I) exhibits a distinct melting point of 168-170 °C. This physical property places it in a different thermal operating window compared to its common halide analogs, Chlorotris(triphenylphosphine)copper(I) and Iodotris(triphenylphosphine)copper(I), which have significantly different melting points. This distinction is a critical parameter for designing thermal processes, selecting appropriate solvents, and ensuring catalyst integrity under specific reaction conditions.

Evidence DimensionMelting Point (°C)
Target Compound Data168-170 °C
Comparator Or BaselineChlorotris(triphenylphosphine)copper(I): ~241 °C; Iodotris(triphenylphosphine)copper(I): ~256 °C
Quantified DifferenceMelts approx. 71-73 °C lower than the chloride analog and 86-88 °C lower than the iodide analog.
ConditionsData reported from commercial supplier datasheets and literature under standard atmospheric pressure.

This specific melting point dictates the upper temperature limit for solid-phase handling and provides a key parameter for selecting reaction conditions where the catalyst must be in a specific physical state.

Catalyst-Controlled Propagation Rate in Atom Transfer Radical Polymerization (ATRP)

In ATRP systems, the choice of halide on the copper catalyst directly modulates polymerization kinetics. When using an alkyl bromide initiator (R-Br), a system with a Cu(I)-Br catalyst like Bromotris(triphenylphosphine)copper(I) results in faster propagation than a comparable system using a Cu(I)-Cl catalyst. This is due to the relative bond strengths and halogen exchange dynamics. For a mixed halide system (e.g., R-Br initiator with a CuCl catalyst), the propagation is slower, and initiation can be faster relative to propagation, leading to better control over molecular weight in some cases.

Evidence DimensionRelative Polymerization Rate and Control
Target Compound DataEnables a faster propagation rate in matched R-Br/Cu-Br ATRP systems.
Comparator Or BaselineA mixed R-Br/Cu-Cl system exhibits slower propagation and, in some cases, improved molecular weight control.
Quantified DifferenceQualitatively significant difference in kinetics; the CuBr system favors faster chain growth while the CuCl system provides a mechanism for enhanced control via halide exchange.
ConditionsATRP of methyl methacrylate (MMA) at 90 °C using various initiator/catalyst combinations.

For polymer synthesis, this allows a procurement choice based on kinetic requirements: select the bromide complex for faster polymer growth or the chloride analog for potentially finer control with bromide initiators.

Defined Structural Parameters Differentiating from Halide Analogs

Solid-state NMR and crystallographic studies reveal distinct, quantifiable differences in the coordination geometry of the CuX(PPh3)3 series. While the P-Cu-P bond angles are highly similar across the series (avg. 110.1(6)°), the average Cu-P bond length for the bromide complex is 2.354(8) Å. These subtle but significant structural parameters, governed by the size and electronic nature of the halide, distinguish the bromide complex from its chloride and iodide counterparts at a fundamental molecular level.

Evidence DimensionAverage Cu-P Bond Length (Å)
Target Compound Data2.354(8) Å
Comparator Or BaselineThe study groups the halide series (Cl, Br, I) together with this average value, while noting that complexes with non-coordinating anions like ClO4- have shorter average Cu-P bonds (2.306(9) Å).
Quantified DifferenceThe halide ligand directly influences the copper coordination sphere, leading to a measurable bond length that differs from complexes with other counter-ions.
ConditionsSolid-state structure determined by X-ray crystallography and analyzed by solid-state 31P CP/MAS NMR spectroscopy.

These fundamental structural differences directly influence the steric and electronic environment of the copper center, which in turn impacts catalyst-substrate interactions, reactivity, and selectivity in catalysis.

ATRP Synthesis Where Faster Polymer Propagation is Desired

For applications in polymer science requiring rapid chain growth using an alkyl bromide initiator, this complex is a logical choice. Its use in a matched R-Br/Cu-Br system provides faster propagation kinetics compared to using its chloride analog, which is a key consideration when balancing reaction time against molecular weight control.

Reproducible Cross-Coupling Reactions (e.g., Ullmann, Sonogashira)

In Ullmann or Sonogashira coupling reactions where catalyst loading and purity are critical for yield and reproducibility, this well-defined, crystalline complex is a reliable precursor. Unlike generating the catalyst in situ from CuBr and PPh3, using this pre-formed complex eliminates variability associated with precursor purity, moisture, and stoichiometry, ensuring more consistent batch-to-batch results.

Homogeneous Catalysis in Mid-Range Temperature Processes

The compound's melting point of 168-170 °C makes it well-suited for catalytic processes designed to run in solution below this temperature. This specific thermal profile distinguishes it from the higher-melting chloride and iodide analogs, making it the appropriate choice when the process window is defined within this intermediate range.

Dates

Last modified: 08-15-2023

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